3-(Azetidin-3-yloxy)-5-bromopyridine
Overview
Description
3-(Azetidin-3-yloxy)-5-bromopyridine is a heterocyclic compound that features both azetidine and pyridine rings. The presence of these rings makes it a valuable scaffold in medicinal chemistry and organic synthesis. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yloxy)-5-bromopyridine typically involves the reaction of 3-bromopyridine with azetidine derivatives. One common method is the nucleophilic substitution reaction where azetidine is introduced to the 3-bromopyridine under basic conditions. The reaction can be carried out in solvents like acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and yield of the compound. These methods allow for better control over reaction conditions and can be scaled up to meet industrial demands. The use of catalysts and optimized reaction parameters can further improve the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yloxy)-5-bromopyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form more complex ring systems
Common Reagents and Conditions
Common reagents used in these reactions include:
Bases: Such as sodium hydride (NaH) or potassium carbonate (K2CO3) for nucleophilic substitution.
Oxidizing Agents: Like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while cyclization reactions can produce fused ring systems .
Scientific Research Applications
3-(Azetidin-3-yloxy)-5-bromopyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer activities.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yloxy)-5-bromopyridine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The pyridine ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
3-(Azetidin-3-yloxy)-5-chloropyridine: Similar structure but with a chlorine atom instead of bromine.
3-(Azetidin-3-yloxy)-5-fluoropyridine: Similar structure but with a fluorine atom instead of bromine.
3-(Azetidin-3-yloxy)-5-iodopyridine: Similar structure but with an iodine atom instead of bromine
Uniqueness
3-(Azetidin-3-yloxy)-5-bromopyridine is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This property can enhance the compound’s reactivity and binding affinity in certain applications, making it a valuable intermediate in the synthesis of bioactive molecules .
Properties
IUPAC Name |
3-(azetidin-3-yloxy)-5-bromopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-6-1-7(3-10-2-6)12-8-4-11-5-8/h1-3,8,11H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHLQCRYZGUXRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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